molecular formula C9H20ClNS B1447647 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1820665-71-1

2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1447647
CAS No.: 1820665-71-1
M. Wt: 209.78 g/mol
InChI Key: WTSPWAZHKMXCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820665-71-1 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The IUPAC name of this compound is 2-((tert-butylthio)methyl)pyrrolidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

The compound is typically in solid form . It has a molecular weight of 209.78 .

Scientific Research Applications

Efficient One-Pot Preparation and Synthesis

  • The compound is used in efficient one-pot synthesis processes, particularly in the preparation of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine, a process which involves reactions with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation (Yagyu et al., 1998).

Asymmetric Synthesis of Pyrrolidines

  • It plays a significant role in the asymmetric synthesis of 2-substituted pyrrolidines, achieved through the diastereoselective addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine (Reddy & Prashad, 2010).

Antiinflammatory Activities

  • The compound is involved in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been evaluated for antiinflammatory and analgesic activities, demonstrating potential as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Application in Catalysis

  • The compound serves as an efficient organocatalyst in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, offering a method to synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Anti-Corrosive Properties in Coatings

  • The compound is used in the synthesis of terpolymers with anti-corrosive properties, such as in the coating of mild steel, showing excellent protection against corrosion in various environments (Tanveer & Mobin, 2012).

Synthesis of Diamines and Sulfonylated Compounds

  • It is instrumental in the synthesis of 2-sulfonylated 1,3-diamines, with the method benefiting from the use of readily accessible materials and operational simplicity (Li et al., 2014).

Application in Neuraminidase Inhibitors

  • The compound is a key component in the synthesis of influenza neuraminidase inhibitors, demonstrating potent inhibitory activities and offering insights for potential antiviral therapies (Wang et al., 2001).

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPWAZHKMXCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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